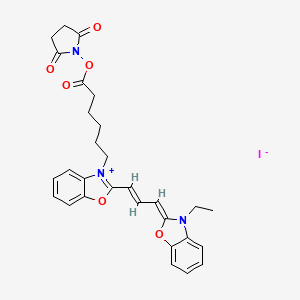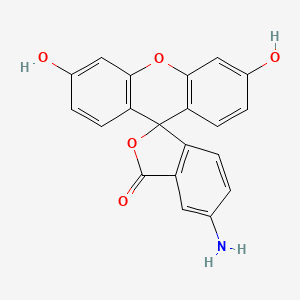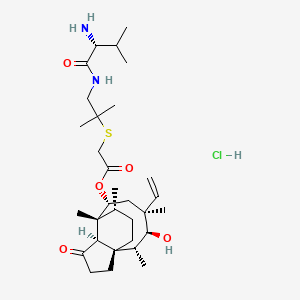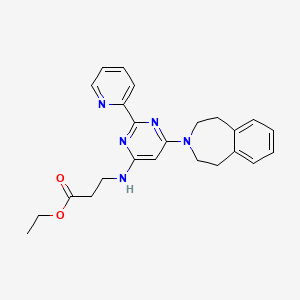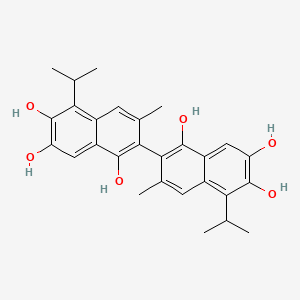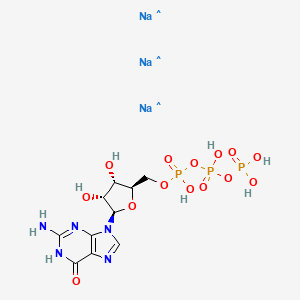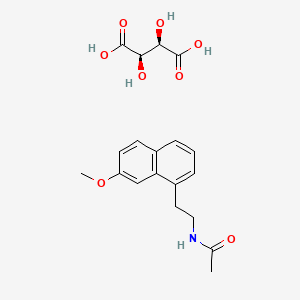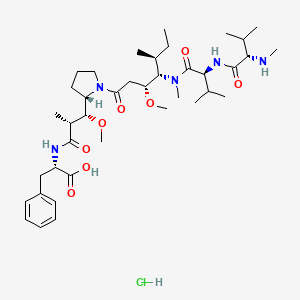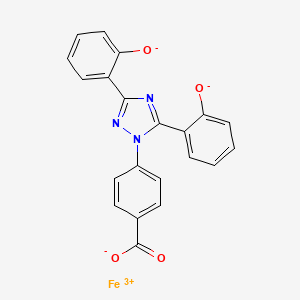
Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon is a complex organic compound known for its diverse pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the chlorophenyl and sulfonyl groups. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. Subsequent reactions with sulfonyl chlorides and dimethylamine lead to the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mécanisme D'action
The mechanism of action of Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the pyrazole ring can interact with various receptors, modulating their function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triazoles: Similar in structure due to the presence of nitrogen-containing rings.
Quinolines: Share similar pharmacological properties and applications.
Piperazines: Known for their diverse biological activities and structural similarities .
Uniqueness
Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
106359-93-7 |
|---|---|
Formule moléculaire |
C19H24ClN3O5PS+ |
Poids moléculaire |
472.9 g/mol |
Nom IUPAC |
2-[4-[4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl]sulfonylethyl-dimethylazanium;phosphenic acid |
InChI |
InChI=1S/C19H22ClN3O2S.HO3P/c1-23(2)11-12-26(24,25)17-9-5-15(6-10-17)19-18(13-21-22-19)14-3-7-16(20)8-4-14;1-4(2)3/h3-10,18,21H,11-13H2,1-2H3;(H,1,2,3)/p+1 |
Clé InChI |
STLBTFWDKYNHTG-UHFFFAOYSA-O |
SMILES |
CN(C)CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl.O[P+](=O)O |
SMILES canonique |
C[NH+](C)CCS(=O)(=O)C1=CC=C(C=C1)C2=NNCC2C3=CC=C(C=C3)Cl.O[P+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


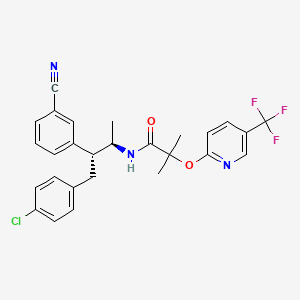
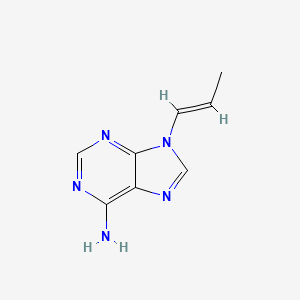
![6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;trihydrochloride](/img/structure/B560650.png)
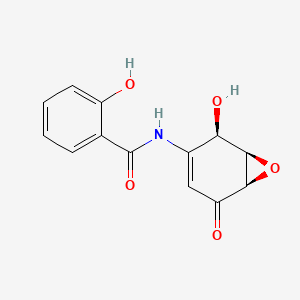
![N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid](/img/structure/B560652.png)
